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Compound of Interest

Compound Name:
(S)-tert-butyl 3-ethylpiperazine-1-

carboxylate

Cat. No.: B1326298 Get Quote

CAS Number: 928025-56-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-tert-butyl 3-ethylpiperazine-1-
carboxylate, a chiral piperazine derivative of significant interest in medicinal chemistry and

drug discovery. This document details its physicochemical properties, spectroscopic data,

synthesis methodologies, and its emerging role as a critical building block in the development

of novel therapeutics, particularly in the field of targeted protein degradation.

Chemical and Physical Properties
(S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a chiral heterocyclic compound featuring a

piperazine ring substituted with an ethyl group at the 3-position and a tert-butoxycarbonyl (Boc)

protecting group at the 1-position. The Boc group provides stability during synthetic

transformations and can be readily removed under acidic conditions. The presence of a chiral

center at the C-3 position makes this molecule a valuable component for creating

stereospecific interactions with biological targets.

Table 1: Physicochemical Properties of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1326298?utm_src=pdf-interest
https://www.benchchem.com/product/b1326298?utm_src=pdf-body
https://www.benchchem.com/product/b1326298?utm_src=pdf-body
https://www.benchchem.com/product/b1326298?utm_src=pdf-body
https://www.benchchem.com/product/b1326298?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1326298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 928025-56-3 [1]

Molecular Formula C₁₁H₂₂N₂O₂ [1]

Molecular Weight 214.31 g/mol [1]

Appearance
Colorless to light yellow clear

liquid or oil
[2]

Purity ≥97% [1]

Boiling Point
287 °C at 760 mmHg (for the

racemate)

Storage Temperature Room temperature [1]

Product Family
Protein Degrader Building

Blocks
[1]

Spectroscopic Data
The structural confirmation of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate is achieved

through various spectroscopic techniques. The following data, while not explicitly linked to the

CAS number in the source, is consistent with the expected structure.

Table 2: Spectroscopic Data for (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Technique Data

¹H-NMR (500 MHz, CDCl₃)

δ (ppm): 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m,

2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H),

1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32

(m, 1H), 0.90 (t, J = 7.5 Hz, 3H).

¹³C-NMR (126 MHz, CDCl₃)
δ (ppm): 155.0, 79.3, 56.9, 53.2, 46.4, 31.0,

29.3, 28.7, 25.5, 10.9.

Infrared (IR) (film)
νₘₐₓ (cm⁻¹): 3428, 2971, 2872, 1692, 1478,

1457, 1366, 1251, 1169.
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Synthesis and Experimental Protocols
The enantioselective synthesis of 3-substituted piperazines is a key challenge in organic

chemistry. While a specific, detailed protocol for the synthesis of (S)-tert-butyl 3-
ethylpiperazine-1-carboxylate is not readily available in peer-reviewed literature, several

general strategies for the asymmetric synthesis of chiral piperazines can be adapted. These

methods often start from chiral precursors, such as amino acids, or employ asymmetric

catalysis.[3][4]

One plausible synthetic approach involves the asymmetric hydrogenation of a corresponding

pyrazine precursor or the asymmetric lithiation of an N-Boc piperazine.[5][6] Below is a

representative, generalized experimental protocol based on the synthesis of similar chiral

piperazine derivatives.

Representative Experimental Protocol: Asymmetric
Synthesis of 3-Substituted Piperazines
This protocol outlines a general strategy and should be optimized for the specific synthesis of

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate.

Objective: To synthesize an enantiomerically enriched 3-substituted piperazine derivative.

Materials:

N-Boc protected piperazine precursor

sec-Butyllithium (s-BuLi)

(-)-Sparteine or other chiral ligand

Anhydrous solvent (e.g., diethyl ether, THF)

Electrophile (e.g., ethyl iodide)

Quenching agent (e.g., saturated aqueous ammonium chloride)

Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium

sulfate)
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Silica gel for column chromatography

Procedure:

Preparation: Under an inert atmosphere (argon or nitrogen), a solution of the chiral ligand

(e.g., (-)-sparteine) in an anhydrous solvent is prepared in a flame-dried flask and cooled to

-78 °C.

Lithiation:sec-Butyllithium is added dropwise to the solution, followed by the slow addition of

the N-Boc protected piperazine precursor. The reaction mixture is stirred at -78 °C for a

specified time to allow for the formation of the lithiated intermediate.

Electrophilic Quench: The desired electrophile (e.g., ethyl iodide) is added to the reaction

mixture, and the solution is stirred for several hours, allowing it to slowly warm to room

temperature.

Workup: The reaction is quenched with a suitable quenching agent. The aqueous layer is

extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced

pressure.

Purification: The crude product is purified by silica gel column chromatography to yield the

desired enantiomerically enriched (S)-tert-butyl 3-ethylpiperazine-1-carboxylate.

Note: The success of this reaction is highly dependent on the choice of chiral ligand, solvent,

temperature, and the nature of the electrophile.[5]

Applications in Drug Discovery: A Key Building
Block for PROTACs
The primary application of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate is as a specialized

building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are

heterobifunctional molecules that represent a novel therapeutic modality aimed at targeted

protein degradation.[7][8]

A PROTAC molecule consists of three main components: a ligand that binds to the target

protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these
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two moieties. The piperazine scaffold, such as the one in (S)-tert-butyl 3-ethylpiperazine-1-
carboxylate, is often incorporated into the linker component of PROTACs. The rigidity and

conformational constraints of the piperazine ring can be advantageous in optimizing the ternary

complex formation between the target protein, the PROTAC, and the E3 ligase, which is a

critical step for efficient protein degradation.[9][10]

Workflow for PROTAC Synthesis and Action
The following diagram illustrates the general workflow of synthesizing a PROTAC using a

piperazine-containing building block and the subsequent mechanism of action leading to

targeted protein degradation.
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PROTAC Synthesis
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Caption: Workflow of PROTAC synthesis and mechanism of action.

The use of chiral building blocks like (S)-tert-butyl 3-ethylpiperazine-1-carboxylate in

PROTAC design allows for the exploration of three-dimensional chemical space, potentially

leading to improved potency, selectivity, and pharmacokinetic properties of the final drug

candidate.[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1326298?utm_src=pdf-body-img
https://www.benchchem.com/product/b1326298?utm_src=pdf-body
https://stoltz2.caltech.edu/publications/160-2014.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1326298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways and Mechanism of Action
The mechanism of action of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate is indirect and is

realized through its incorporation into a PROTAC molecule. The PROTAC, by inducing the

degradation of a specific target protein, can modulate the signaling pathway in which that

protein is involved.

For example, if the target protein is a kinase involved in a cancer-related signaling pathway, its

degradation will lead to the downregulation of that pathway, thereby inhibiting cancer cell

proliferation. The specificity of the PROTAC is determined by the "warhead" that binds to the

target protein and the E3 ligase ligand. The linker, which can be derived from (S)-tert-butyl 3-
ethylpiperazine-1-carboxylate, plays a crucial role in orienting these two components for

effective ternary complex formation.

The following diagram illustrates the logical relationship in the mechanism of action of a

PROTAC.
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Caption: Logical flow of PROTAC's mechanism of action.

Conclusion
(S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a valuable and versatile chiral building block

for drug discovery and development. Its primary application lies in the construction of

PROTACs, where it serves as a key component of the linker, influencing the overall efficacy
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and properties of these novel therapeutic agents. The data and methodologies presented in

this guide are intended to support researchers and scientists in the synthesis, characterization,

and application of this important molecule in the pursuit of next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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